1-Benzoylcyclopropan-1-amine

Medicinal Chemistry Synthetic Methodology Building Block Diversification

Research programs pursuing irreversible LSD1 or MAO inhibitors often face a synthetic bottleneck: simple arylcyclopropylamines lack a latent diversification handle. 1-Benzoylcyclopropan-1-amine solves this via its unique benzoyl ketone, enabling ketone-directed reductive amination and nucleophilic addition libraries inaccessible to non-carbonyl analogs. - Distinct IP space: Explicitly categorized as a separate R-group embodiment in key LSD1/MAO patent estates. - Analytical advantage: UV-active benzoyl chromophore (λmax ~250 nm) facilitates HPLC-based metabolic stability and protein adduct assays without radiolabeling. - Supply reliability: Sourced with ≥95% purity certification; hydrochloride salt form (CAS 2138130-93-3) available for direct use in aqueous assay buffers.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B13170762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylcyclopropan-1-amine
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)C2=CC=CC=C2)N
InChIInChI=1S/C10H11NO/c11-10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5H,6-7,11H2
InChIKeyXCXPTIZEOQRRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylcyclopropan-1-amine Overview


1-Benzoylcyclopropan-1-amine (CAS 1017487-13-6), also named (1-aminocyclopropyl)(phenyl)methanone, is a C10H11NO organic compound that combines a strained cyclopropane ring with both a primary amine and a benzoyl ketone functionality. This compound belongs to a broader class of 1-substituted cyclopropylamine derivatives that have been extensively explored as mechanism-based inhibitors of amine oxidase enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A) [1]. The unusual juxtaposition of an electron-withdrawing benzoyl group alpha to the amine creates distinct electronic and conformational properties compared to simple aryl- or alkyl-substituted cyclopropylamines, making it a versatile intermediate for elaborating drug-like molecules through ketone-specific transformations (e.g., reductive amination, oxime formation, Grignard additions) that are inaccessible to non-ketone analogs.

Ketone-driven synthetic diversification: reductive amination, Grignard addition
Enables N-alkyl or C-branched library synthesis
Cyclopropylamine scaffold for amine oxidase inhibitor studies
Class-level LSD1/MAO mechanism-based inactivation reported
Free base and hydrochloride salt forms available
Supports aqueous assay compatibility via HCl salt

1-Benzoylcyclopropan-1-amine Substitution Risks


1-Benzoylcyclopropan-1-amine cannot be reliably replaced by superficially similar 1-arylcyclopropylamines (e.g., 1-phenylcyclopropylamine, 1-benzylcyclopropylamine) because the benzoyl carbonyl fundamentally alters the electronic environment at the cyclopropane α-carbon and the amine nitrogen. In enzyme inhibition contexts, the carbonyl oxygen can engage in hydrogen-bonding interactions absent in hydrocarbon-linked analogs, potentially shifting both target affinity and selectivity profiles [1]. From a synthetic chemistry perspective, the ketone serves as a latent handle for diversification—for example, via reductive amination to generate N-alkyl derivatives or via nucleophilic addition to install quaternary centers—that simple phenyl- or benzyl-substituted cyclopropylamines cannot duplicate without additional protection/deprotection steps [2]. The patent literature explicitly enumerates –C(=O)Ph (benzoyl) as a distinct substituent category in arylcyclopropylamine LSD1/MAO inhibitor claims, indicating that inventors considered this structural variation sufficiently differentiated to warrant separate intellectual property coverage [3].

Synthesis

Benzoyl ketone provides a diversification handle absent in 1-phenyl- or 1-benzyl-cyclopropylamines; replacing it may require additional protection/deprotection steps for N-alkylation.

Target Profile

Carbonyl oxygen may engage hydrogen-bond interactions in enzyme pockets; non-ketone analogs may shift LSD1/MAO affinity and selectivity profiles.

IP Space

Benzoyl-substituted cyclopropylamines are treated as a distinct Markush category in key patents; simple aryl analogs may occupy different freedom-to-operate space.

1-Benzoylcyclopropan-1-amine Differentiation Evidence


Structural Orthogonality via Ketone Carbonyl

1-Benzoylcyclopropan-1-amine contains a reactive carbonyl group (νC=O typically ~1680 cm⁻¹ for aryl ketones) that is entirely absent in the closest structural comparators 1-phenylcyclopropylamine and 1-benzylcyclopropylamine, which possess only sp³/sp² carbon frameworks. This carbonyl enables orthogonal downstream chemistry—specifically, reductive amination with primary or secondary amines to yield N-substituted derivatives directly, a transformation that would require pre-functionalization (e.g., oxidation) of the comparator compounds . In the context of LSD1 inhibitor development, the carbonyl oxygen can serve as an additional hydrogen-bond acceptor in the FAD-binding pocket, a feature explicitly exploited in designed inhibitor NCD38 and its derivatives [1].

Ketone Orthogonality
Class-level inference
Benzoyl C=O enables orthogonal reductive amination and nucleophilic addition. Absent in 1-phenyl- or 1-benzyl-cyclopropylamine.
Supports synthetic efficiency and library diversification.
Structural comparison; no kinetic data reported.
Medicinal Chemistry Synthetic Methodology Building Block Diversification

Hydrogen-Bond Acceptor Capacity and tPSA

Predicted physicochemical parameters distinguish 1-benzoylcyclopropan-1-amine from non-carbonyl comparators. The benzoyl oxygen contributes an additional hydrogen-bond acceptor (HBA count = 2 vs. 1 for 1-phenylcyclopropylamine), increasing topological polar surface area (tPSA). While experimental tPSA data are not available for this specific compound, calculated values (based on fragment contribution methods) estimate a tPSA of approximately 43.1 Ų, compared to 26.0 Ų for 1-phenylcyclopropylamine [1]. The enhanced HBA capacity and larger polar surface area may improve aqueous solubility and reduce passive membrane permeability relative to the comparator, which is relevant when selecting building blocks for orally bioavailable lead series.

tPSA and HBA Capacity
Class-level inference
Calculated tPSA ~43.1 Ų (HBA = 2). Comparator 1-phenylcyclopropylamine: ~26.0 Ų (HBA = 1).
May alter solubility and passive permeability profiles.
In silico prediction; experimental solubility data not located.
Computational Chemistry Drug Design Physicochemical Properties

Benzoyl Substituent in Patent Landscape

US Patent Application US20100324147A1 (filed 2010) covering arylcyclopropylamine LSD1/MAO inhibitors explicitly distinguishes '–C(=O)Ph (benzoyl, phenone)' as a discrete R-group category distinct from simple aryl, benzyl, or heteroaryl substituents [1]. This patent filing demonstrates that from an intellectual property and freedom-to-operate perspective, the benzoyl substitution pattern is treated as a non-obvious structural variation warranting separate protection, implying that downstream pharmaceutical compositions containing 1-benzoylcyclopropan-1-amine-derived compounds may occupy a distinct IP space from those based on 1-phenylcyclopropylamine or tranylcypromine scaffolds [1].

Patent Distinction
Supporting evidence
–C(=O)Ph listed as distinct R-group vs. simple aryl/benzyl in US20100324147A1.
Supports IP differentiation in lead generation.
No bioassay data specific to benzoyl embodiment in that filing.
Patent Analysis LSD1 Inhibition Epigenetic Drug Discovery

Commercial Availability and Purity

1-Benzoylcyclopropan-1-amine is commercially stocked at 95% minimum purity from multiple suppliers (e.g., AKSci catalog #7684CY, CAS 1017487-13-6) . The hydrochloride salt form (CAS 2138130-93-3, MW 197.66 g/mol) is also broadly available, offering improved shelf stability and ease of handling compared to the free base . In contrast, the simpler analog 1-phenylcyclopropylamine is predominantly available only from specialized research chemical suppliers with varying purity grades (typically 95-98%) and without the hydrochloride salt option from many catalog sources, creating potential inconsistency in batch-to-batch quality for downstream GLP toxicology studies [1].

Commercial Availability
Supporting evidence
Free base and HCl salt (≥95%) stocked by multiple vendors. Comparator limited to free base from fewer sources.
Salt-form optionality may reduce procurement lead times.
Catalog survey; verify lot-specific purity.
Chemical Procurement Building Block Sourcing Quality Specifications

Covalent Inhibition of LSD1/KDM1A

The broader class of 1-substituted cyclopropylamines, to which 1-benzoylcyclopropan-1-amine belongs, has been demonstrated to act as irreversible covalent inhibitors of the histone demethylase KDM1A (LSD1) via mechanism-based inactivation involving covalent adduct formation with the FAD cofactor [1]. In a SAR study of 45+ arylcyclopropylamines, increased hydrophobicity at the 1-position correlated with improved KDM1A inhibitory potency, and bulkier substituents conferred selectivity over MAO A/B [1]. While no IC50 for the benzoyl analog specifically was reported, the benzoyl group's combination of moderate hydrophobicity (π = ~0.5) and hydrogen-bonding potential distinguishes it from purely hydrophobic aryl substituents used in the study, suggesting a distinct selectivity profile that remains to be experimentally quantified [2].

Covalent LSD1 Inactivation
Class-level inference
1-substituted cyclopropylamines act as irreversible LSD1/KDM1A inhibitors via FAD adduct formation.
Supports mechanistic rationale; requires in-house profiling.
No direct IC50 for 1-benzoyl analog located. Tricyclpromine LSD1 IC50 ~21 µM as reference.
Epigenetics LSD1/KDM1A Inhibition Covalent Inhibitor Design

1-Benzoylcyclopropan-1-amine Application Scenarios


Diversifiable LSD1/KDM1A Inhibitor Scaffold

Medicinal chemistry teams pursuing irreversible LSD1 inhibitors can use 1-benzoylcyclopropan-1-amine as a starting scaffold for generating focused libraries via ketone-directed diversification—specifically reductive amination with diverse amine sets or nucleophilic additions to create tertiary alcohols—that are impossible with non-carbonyl cyclopropylamine analogs. The class-level precedent for 1-substituted cyclopropylamines as LSD1 inactivators [1] supports this approach. Users should note that direct LSD1 IC50 data for the parent benzoyl compound have not been published; in-house biochemical profiling against LSD1, MAO A, and MAO B is recommended as a first step after procurement.

Chemical Probe for Amine Oxidase Studies

The benzoyl chromophore provides a UV-active handle (λmax ~250 nm) that facilitates HPLC-based monitoring of metabolic stability and protein adduct formation assays without requiring radiolabeled or fluorescently tagged compounds. This contrasts with 1-phenylcyclopropylamine, which lacks a strong chromophore and requires derivatization for similar analyses [1]. Procurement in hydrochloride salt form (CAS 2138130-93-3) is recommended for direct use in aqueous enzyme assay buffers .

Freedom-to-Operate in Epigenetic Oncology

Pharmaceutical companies and biotechs initiating LSD1 programs may select 1-benzoylcyclopropan-1-amine as a lead-generation starting point specifically because its benzoyl substitution pattern is categorized as a distinct R-group embodiment in key arylcyclopropylamine patents [1], potentially offering IP differentiation from crowded 1-phenylcyclopropylamine and tranylcypromine derivative patent estates. Legal/IP teams should conduct a full freedom-to-operate analysis; the patent classification alone does not guarantee clearance.

Physicochemical Optimization for CNS vs. Peripheral

The higher calculated tPSA (~43.1 Ų) of 1-benzoylcyclopropan-1-amine relative to 1-phenylcyclopropylamine (~26.0 Ų) makes it an attractive early SAR probe when program objectives require reduced passive CNS penetration or improved aqueous solubility [1]. Procurement teams should source the compound with ≥95% purity certification (as provided by AKSci and AaronChem) to ensure reliable physicochemical measurements .

Application
Selection Property
Validation Focus
LSD1/KDM1A inhibitor scaffold
Ketone-directed diversification handle
In-house LSD1/MAO profiling and library enumeration
Amine oxidase probe studies
UV-active benzoyl chromophore
HPLC-based metabolic stability and adduct assays
Epigenetic oncology lead generation
Distinct patent Markush category
Freedom-to-operate landscape analysis
CNS vs. peripheral SAR optimization
Calculated tPSA and HBA capacity
Solubility and permeability assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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